molecular formula C11H11BO3 B6342429 5-(2-Tolyl)furan-2-boronic acid CAS No. 2096337-07-2

5-(2-Tolyl)furan-2-boronic acid

Cat. No.: B6342429
CAS No.: 2096337-07-2
M. Wt: 202.02 g/mol
InChI Key: JBUQFOBMHCTLPH-UHFFFAOYSA-N
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Description

5-(2-Tolyl)furan-2-boronic acid is an organoboron compound with the molecular formula C11H11BO3. It is a derivative of furan, substituted with a boronic acid group and a tolyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Tolyl)furan-2-boronic acid typically involves the reaction of 2-furanylboronic acid with a tolyl halide under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(2-Tolyl)furan-2-boronic acid primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with various halides to form biaryl compounds. It can also participate in other types of reactions, including oxidation and reduction, depending on the reagents and conditions used .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

5-(2-Tolyl)furan-2-boronic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of 5-(2-Tolyl)furan-2-boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the desired biaryl product. This process is facilitated by the base, which helps to activate the boronic acid and stabilize the palladium intermediate .

Properties

IUPAC Name

[5-(2-methylphenyl)furan-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BO3/c1-8-4-2-3-5-9(8)10-6-7-11(15-10)12(13)14/h2-7,13-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUQFOBMHCTLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(O1)C2=CC=CC=C2C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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